N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide
Overview
Description
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide, also known as HNPNP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HNPNP is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to reduce inflammation in animal models of arthritis and to reduce the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide in laboratory experiments is that it has been shown to have a high degree of selectivity for COX-2, which may reduce the risk of side effects compared to other NSAIDs. However, one limitation of using this compound is that it is a relatively new compound, and its safety and efficacy in humans have not been fully established.
Future Directions
There are several potential future directions for research on N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
Scientific Research Applications
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Some of the areas of research that have been explored include cancer treatment, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-23-16-13-19-8-4-5-9-22(19)25(23)26(20-11-14-21(15-12-20)28(31)32)27-24(30)17-10-18-6-2-1-3-7-18/h1-9,11-16,26,29H,10,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUPKIFXMUTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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